molecular formula C9H14ClNO3 B3032983 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride CAS No. 67435-01-2

2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride

Cat. No.: B3032983
CAS No.: 67435-01-2
M. Wt: 219.66 g/mol
InChI Key: PNCPHPMJWRCDDF-UHFFFAOYSA-N
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Description

For example, Propranolol () shares the 2-propanol backbone but substitutes the aminooxy group with an isopropylamino group and the phenoxy with a naphthyloxy group.

Properties

IUPAC Name

1-aminooxy-3-phenoxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c10-13-7-8(11)6-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPHPMJWRCDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608007
Record name 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67435-01-2
Record name 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride typically involves the reaction of 2-propanol with appropriate reagents to introduce the aminooxy and phenoxy groups. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact molecular pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and similarities between the target compound and related β-blockers or amino alcohol derivatives:

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Formula CAS Number Pharmacological Target
2-Propanol, 1-(aminooxy)-3-phenoxy-, HCl* Aminooxy (-O-NH₂) Phenoxy (C₆H₅-O-) Not explicitly provided Hypothesized β-blocker
Propranolol Hydrochloride () Isopropylamino 1-Naphthyloxy C₁₆H₂₁NO₂·HCl 318-98-9 β₁/β₂-adrenergic receptors
Alprenolol Hydrochloride () Isopropylamino o-Allylphenoxy C₁₅H₂₃NO₂·HCl 13655-52-2 β₁/β₂-adrenergic receptors
Indenolol Hydrochloride () Isopropylamino 4(or 7)-Indenyloxy C₁₅H₂₁NO₂·HCl 81789-85-7 β-adrenergic receptors
2-Propanol, 1-amino-3-[(2-phenylethyl)amino]-, HCl () Amino (-NH₂) Phenylethylamino C₁₄H₂₃N₃O·2HCl 1185303-24-5 Not specified

Key Observations :

  • The aminooxy group in the target compound is unique compared to the isopropylamino or primary amino groups in other analogs. This substitution may alter receptor binding kinetics or metabolic stability.
  • The phenoxy group (vs. naphthyloxy, indenyloxy, or allylphenoxy) affects lipophilicity and membrane permeability. For example, Propranolol’s naphthyloxy group enhances β-blocking potency but increases central nervous system penetration .

Pharmacological and Toxicological Data

Table 2: Pharmacokinetic and Toxicity Profiles
Compound LD₅₀ (Oral, Rat) Key Metabolites Clinical Use/Activity Toxicity Highlights
Propranolol HCl 466 mg/kg 4-Hydroxypropranolol Hypertension, arrhythmia, migraine prophylaxis Cardiovascular depression
Alprenolol HCl Not provided Not specified Angina, hypertension Similar to Propranolol
Indenolol HCl 549 mg/kg Not specified Experimental β-blocker High acute toxicity (ipr-rat LD₅₀: 62 mg/kg)
Target Compound* No data Hypothetical β-blocker or enzyme inhibitor

Insights :

  • Propranolol’s isopropylamino and naphthyloxy groups contribute to its high β-blocking efficacy but also increase risks of bradycardia and bronchoconstriction .
  • The aminooxy group in the target compound could introduce novel reactivity (e.g., forming oximes) or interact with nitric oxide pathways, differing from traditional β-blockers.

Biological Activity

2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H15ClN2O3
  • CAS Number: 67435-01-2

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity: Exhibits potential cytotoxic effects against cancer cells.
  • Neuroprotective Effects: Investigated for its ability to protect neuronal cells in ischemic conditions.
  • Enzyme Inhibition: Functions as an inhibitor of specific enzymes involved in cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits serine proteases, affecting signaling pathways crucial for cell growth and survival.
  • Ion Channel Modulation: Similar compounds have shown efficacy as sodium channel blockers, which may contribute to neuroprotective effects during ischemic events .
  • Cytotoxicity in Cancer Cells: Studies indicate that it may induce apoptosis in cancer cells through various biochemical pathways.

Case Studies

  • Neuroprotective Study:
    • A study evaluated the effects of a related compound on neuronal sodium channels, demonstrating significant neuroprotective activity during ischemic conditions in animal models .
  • Anticancer Activity:
    • In vitro studies revealed that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Data Tables

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neurons from ischemic damage
Enzyme InhibitionInhibits serine proteases
Sodium Channel BlockerBlocks neuronal sodium channels

Pharmacological Applications

The compound has potential applications in:

  • Cancer Therapy: As a novel anticancer agent targeting specific pathways.
  • Neurology: For the treatment of ischemic strokes due to its neuroprotective properties.
  • Enzyme Targeting: As a therapeutic agent for diseases involving serine proteases.

Q & A

Q. What are the recommended synthetic routes for 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride, and what purification challenges arise due to its functional groups?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, aminooxy and phenoxy groups can be introduced via reaction of a propanol backbone with hydroxylamine derivatives and aryl halides, respectively . A critical challenge is the instability of aminooxy intermediates, which may require low-temperature conditions or inert atmospheres to prevent oxidation or hydrolysis . Purification often involves recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Purity validation requires techniques like HPLC (>95% purity) and NMR (e.g., verifying absence of unreacted hydroxylamine or phenolic byproducts) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the aminooxy (-ONH2_2) and phenoxy (-OPh) groups. For instance, the aminooxy proton resonates near δ 5.5–6.0 ppm, while aromatic protons from the phenoxy group appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns, distinguishing it from structural analogs like β-blockers (e.g., propranolol) .
  • HPLC/UV : Reverse-phase HPLC with UV detection at 220–280 nm is optimal for quantifying purity, especially when separating polar degradation products .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The (R)- and (S)-enantiomers may exhibit divergent receptor binding profiles. For example, β-blocker analogs like propranolol show enantiomer-specific activity at adrenergic receptors . To evaluate this:

  • Use chiral HPLC or capillary electrophoresis to resolve enantiomers .
  • Conduct in vitro assays (e.g., cAMP inhibition in HEK-293 cells expressing β-receptors) to compare potency .
  • Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like ADRB1 or ADRB2 .

Q. What are the key stability concerns for this compound under varying pH and temperature conditions?

  • pH Sensitivity : The aminooxy group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, forming hydroxylamine and phenolic byproducts. Stability studies using accelerated degradation (40°C/75% RH) and LC-MS monitoring are recommended .
  • Thermal Degradation : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Storage at 2–8°C in amber vials minimizes photodegradation .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or enantiomeric purity. Mitigation strategies include:

  • Meta-analysis of existing data to identify confounding variables (e.g., batch-to-batch variability in enantiomer ratios) .
  • Replicating experiments under standardized conditions (e.g., uniform cell culture media, controlled enantiomer ratios) .
  • Cross-validating results using orthogonal methods (e.g., in vivo models for hypertension if β-blocker activity is hypothesized) .

Q. What analytical strategies are recommended for detecting trace impurities in bulk samples?

  • LC-MS/MS : Identifies impurities at ppm levels, such as residual solvents (e.g., dichloromethane) or synthetic intermediates (e.g., unreacted phenoxy precursors) .
  • ICP-MS : Detects heavy metal catalysts (e.g., Pd from coupling reactions) with detection limits <1 ppb .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to characterize degradation pathways and validate analytical methods .

Methodological Considerations

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation, as even 1% impurity can skew pharmacological data .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in rodents) and genotoxicity (Ames test) .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral data and assay protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Reactant of Route 2
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2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride

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